4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
The compound 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide features a thiazolo[3,2-b][1,2,4]triazole core fused with an m-tolyl (3-methylphenyl) group at position 2. A 4-bromobenzamide moiety is attached via a two-carbon ethyl chain to position 6 of the heterocyclic scaffold . Such hybrid frameworks are frequently explored in medicinal chemistry for their biological activities, including anticancer and anti-inflammatory effects, though specific data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
4-bromo-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4OS/c1-13-3-2-4-15(11-13)18-23-20-25(24-18)17(12-27-20)9-10-22-19(26)14-5-7-16(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSJSERYZRYDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone or phenacyl bromides . The reaction conditions often require the presence of heteropolyacids under conventional heating .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes reactions typical of its structural components (benzamide, thiazole, triazole):
Catalytic Processes
Catalytic methods are critical for efficient synthesis:
Analytical Techniques
Monitoring reactions involves:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and triazole rings exhibit promising anticancer properties. Research has demonstrated that derivatives similar to 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, thiazole derivatives have shown activity against breast and lung cancer cell lines by promoting apoptosis via the mitochondrial pathway .
Antimicrobial Activity
Thiazole-containing compounds have been evaluated for their antimicrobial properties. Studies have shown that similar derivatives exhibit significant antibacterial activity against gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances their efficacy. For example, compounds with thiazole rings have been reported to inhibit bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Anticonvulsant Properties
There is emerging evidence that thiazole derivatives can exhibit anticonvulsant effects. A structure-activity relationship (SAR) analysis has indicated that modifications on the thiazole ring can enhance anticonvulsant activity significantly. This suggests potential applications in treating epilepsy and other seizure disorders .
Herbicidal Activity
Compounds similar to 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have been investigated for their herbicidal properties. The incorporation of thiazole structures has been linked to effective weed control mechanisms by inhibiting specific biochemical pathways in plants. This could lead to the development of new herbicides with improved selectivity and reduced environmental impact .
Synthesis of Functional Materials
The unique chemical structure of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide allows for its use in synthesizing functional materials. The compound's ability to form coordination complexes with metals can be utilized in the development of catalysts or sensors for environmental monitoring applications.
Case Studies
Mechanism of Action
The exact mechanism of action of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antitumor activity may involve the inhibition of certain enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thiazolo[3,2-b][1,2,4]triazole derivatives in exhibit structural parallels. For example:
- 2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) : Replaces the ethyl-linked benzamide with a phenyl group and substitutes chlorine at the para position. This compound showed a melting point of 143–145°C and was characterized via NMR and mass spectrometry .
- 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) : Incorporates a 4-methoxyphenyl group at position 6, enhancing solubility due to the polar methoxy substituent. Its melting point (130–132°C) is lower than 5b, reflecting altered crystallinity .
Key Insight : The ethyl-benzamide linker in the target compound introduces conformational flexibility and a secondary amide for hydrogen bonding, distinguishing it from simpler aryl-substituted analogs.
Benzamide Substituent Variations
- 4-Bromo-N-(m-tolyl)benzamide (6d) : Synthesized from 4-bromobenzoate and m-toluidine (95% yield, mp 133–134°C) . While lacking the thiazolo-triazole core, its bromobenzamide motif is identical to the target compound, suggesting shared synthetic intermediates.
- 2-Methoxy-N-{2-[2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide : Features a methoxybenzamide group and thiophene substitution. This derivative (Mol. Weight 384.48) highlights how electron-donating groups (e.g., methoxy) modulate pharmacokinetics compared to bromine’s electron-withdrawing effects .
Table 1. Structural and Functional Comparison
Pharmacological and Physicochemical Considerations
- Bioactivity Gaps : While highlights anticancer activity in bromophenyl-thiazole derivatives, the target compound’s efficacy remains unstudied. Analgesic activity, as seen in ’s triazole-thiazole hybrids, could be a plausible target .
Biological Activity
4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS Number: 894042-09-2) is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest diverse interactions with biological targets.
- Molecular Formula : CHBrNOS
- Molecular Weight : 441.3 g/mol
- Structural Features : The compound contains a bromine atom, a thiazole ring, and a triazole moiety which are known for their biological activities.
The biological activity of 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is primarily attributed to its ability to interact with specific proteins or enzymes within various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor Binding : Its structural components allow it to bind to specific receptors, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance:
- A study found that similar triazole derivatives showed moderate antibacterial activity against various strains of bacteria and fungi .
- The compound's ability to disrupt microbial cell walls or interfere with metabolic pathways contributes to its efficacy.
Anticancer Properties
The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles is well-documented:
- Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth .
- Structure-activity relationship (SAR) studies suggest that modifications on the thiazole or triazole rings can enhance anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been observed:
- Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazolo[3,2-b][1,2,4]triazoles against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of bromine significantly enhanced the antimicrobial potency compared to unsubstituted analogs .
- Anticancer Activity : In vitro studies demonstrated that compounds similar to 4-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide exhibited IC50 values in the micromolar range against various cancer cell lines. These findings support the potential use of this compound as a lead for further development in cancer therapeutics .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 441.3 g/mol |
| Antimicrobial Activity | Moderate to High |
| Anticancer Activity | IC50 in micromolar range |
| Anti-inflammatory Activity | Significant inhibition |
Q & A
Q. Advanced: How can reaction conditions be optimized for higher yield?
- Catalyst Screening : Use of phase-transfer catalysts or ionic liquids to enhance reaction efficiency (e.g., 15–20% yield improvement in similar triazole syntheses) .
- Temperature Control : Gradual heating (e.g., 0°C → room temperature → reflux) minimizes side products .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
Q. Table 1: Representative Synthetic Conditions
Basic: What spectroscopic techniques confirm its structure?
Answer:
Q. Advanced: How does X-ray crystallography resolve structural ambiguities?
- Bond Angles/Torsions : Confirms planarity of the thiazolo-triazole core (e.g., C–N–C angles = 117–123°) .
- Halogen Positioning : Bromine substituents exhibit distinct electron density maps, ruling out positional isomers .
Basic: What biological activities are reported for analogs?
Answer:
Q. Advanced: What SAR principles enhance bioactivity?
Q. Table 2: Bioactivity of Analogous Compounds
| Compound Substituents | Activity (IC₅₀/MIC) | Reference |
|---|---|---|
| 6-(4-Bromophenyl)thiazolo-triazole | IC₅₀ = 9.2 µM (MCF-7) | |
| 3-Nitrobenzylidene derivative | MIC = 12.5 µg/mL (S. aureus) |
Basic: What purification challenges arise?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
